molecular formula C14H13NO5S B1594710 p-Nitrobenzyl tosylate CAS No. 4450-68-4

p-Nitrobenzyl tosylate

Cat. No.: B1594710
CAS No.: 4450-68-4
M. Wt: 307.32 g/mol
InChI Key: QXTKWWMLNUQOLB-UHFFFAOYSA-N
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Description

p-Nitrobenzyl tosylate: is an organic compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a nitro group attached to the benzyl ring, making it a versatile intermediate in organic synthesis. It is commonly used in various chemical reactions due to its excellent leaving group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Nitrobenzyl tosylate typically involves the reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane. The general reaction scheme is as follows:

p-Nitrobenzyl alcohol+p-Toluenesulfonyl chloridep-Nitrobenzyl tosylate+HCl\text{p-Nitrobenzyl alcohol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} p-Nitrobenzyl alcohol+p-Toluenesulfonyl chloride→p-Nitrobenzyl tosylate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: p-Nitrobenzyl tosylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Due to its excellent leaving group properties, this compound readily participates in nucleophilic substitution reactions. Common nucleophiles include halides, amines, and thiols.

    Photochemical Reactions: It can undergo photochemical dissociation, leading to the formation of p-nitrobenzyl radicals and p-toluenesulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium halides, amines, and thiols. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Photochemical Reactions: These reactions are usually performed under UV light irradiation in solvents like acetonitrile.

Major Products Formed:

    Nucleophilic Substitution: The major products are the substituted benzyl derivatives, such as p-nitrobenzyl halides, p-nitrobenzyl amines, and p-nitrobenzyl thiols.

    Photochemical Reactions: The primary products are p-nitrobenzyl radicals and p-toluenesulfonic acid.

Scientific Research Applications

Chemistry: p-Nitrobenzyl tosylate is widely used as a protecting group for alcohols and carboxylic acids in organic synthesis. It is also employed in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a photolabile protecting group for the controlled release of bioactive molecules. This allows for precise spatial and temporal control in biological systems.

Medicine: The compound is utilized in the development of prodrugs, where the p-nitrobenzyl group is cleaved under specific conditions to release the active drug.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of p-Nitrobenzyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The presence of the nitro group on the benzyl ring enhances the electrophilicity of the carbon atom, facilitating the departure of the tosylate group. This results in the formation of a new bond between the nucleophile and the benzyl carbon.

Comparison with Similar Compounds

  • p-Nitrobenzyl chloride
  • p-Nitrobenzyl bromide
  • p-Nitrobenzyl acetate

Comparison:

  • Leaving Group Ability: p-Nitrobenzyl tosylate has a superior leaving group ability compared to p-nitrobenzyl chloride and p-nitrobenzyl bromide due to the resonance stabilization of the tosylate anion.
  • Reactivity: The reactivity of this compound in nucleophilic substitution reactions is higher than that of p-nitrobenzyl acetate, making it a more efficient intermediate in organic synthesis.
  • Applications: While all these compounds are used as intermediates in organic synthesis, this compound is particularly favored for its versatility and efficiency in various chemical reactions.

Properties

IUPAC Name

(4-nitrophenyl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-11-2-8-14(9-3-11)21(18,19)20-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTKWWMLNUQOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063480
Record name Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester)
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Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4450-68-4
Record name Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrobenzyl tosylate
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Record name Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate)
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Record name Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester)
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Record name Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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